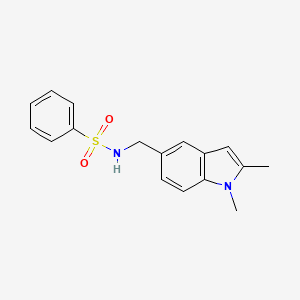

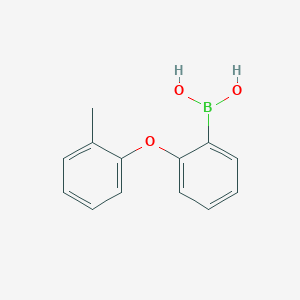

![molecular formula C18H17FN4O3 B2444531 3-(4-fluorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921534-39-6](/img/structure/B2444531.png)

3-(4-fluorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-fluorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a methyl group, a pyrrolidine carbonyl group, and a pyrrolopyrimidinedione group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano pyrimidine-2,4(3H,5H)-dione derivatives were synthesized by the reaction of 4-hydroxy coumarin, substituted aldehydes, barbituric acid, and pyrolidine in ethanol at ambient temperature .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR spectra can provide information about the chemical environment of the hydrogen atoms in the molecule . Single-crystal X-ray diffraction data can be used to solve the crystal structure .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the reaction conditions. For instance, the Cu(I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight is 165.21 g/mol, and it has a topological polar surface area of 12 Ų .Scientific Research Applications

Synthesis and Biological Activity

- Synthesis and Antimicrobial Activity: A study by Veeranna et al. (2022) reported the synthesis of similar pyrano[2,3-d]pyrimidine derivatives, exhibiting notable anti-inflammatory and antimicrobial activities.

- Molecular Structure Analysis: Research by Trilleras et al. (2009) on 7-aryl-substituted pyrido[2,3-d]pyrimidines revealed insights into their molecular structures and crystal structures, essential for understanding their chemical behavior and potential applications.

Chemical Reactions and Transformations

- Urease Inhibition: A study conducted by Rauf et al. (2010) on pyrido[1,2-a]pyrimidine-2,4(3H)-diones showed that these compounds could inhibit urease, an enzyme involved in the hydrolysis of urea.

- Photochemical Properties: Shorunov et al. (2018) explored the unusual photochemistry of a pyrimidinedione derivative, offering insights into potential applications in photochemistry and material sciences (Shorunov et al., 2018).

Crystallography and Material Science

- Crystal Structure Investigation: Wolska and Herold (2000) reported on the crystal structure of similar compounds, providing valuable information for material science applications (Wolska & Herold, 2000).

- Intermolecular Interactions: Research on substituted spiroacenaphthylene structures by Suresh et al. (2012) highlights the significance of C-H···O and C-H···X interactions, which is crucial for understanding the behavior of these compounds in various environments.

Applications in Drug Synthesis

- Antithrombotic Compound Synthesis: Furrer et al. (1994) synthesized a compound from a pyrido[4,3-d]pyrimidine-2,4-dione derivative, showing promise as an antithrombotic agent with potential cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. For instance, detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3/c1-21-10-13(16(24)22-8-2-3-9-22)14-15(21)17(25)23(18(26)20-14)12-6-4-11(19)5-7-12/h4-7,10H,2-3,8-9H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGNDLWDNLBABB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Hydroxyethyl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B2444448.png)

![1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2444449.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide](/img/structure/B2444450.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2444459.png)

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2444466.png)

![6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![3,4-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2444470.png)